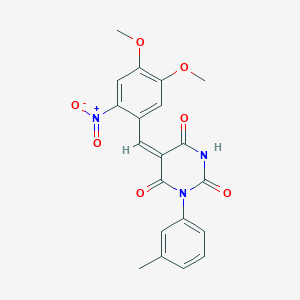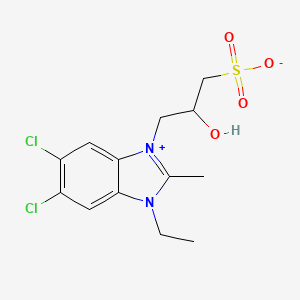![molecular formula C15H16N2O3S B5228557 3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
3-[(ethylamino)sulfonyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(ethylamino)sulfonyl]-N-phenylbenzamide, also known as EPNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various fields of study.
作用機序
The mechanism of action of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth and proliferation. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of lactate and glucose in cancer cells, leading to a decrease in cancer cell growth. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been shown to decrease the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
実験室実験の利点と制限
One of the major advantages of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is its ability to inhibit CA IX, which is overexpressed in many cancer cells. This makes 3-[(ethylamino)sulfonyl]-N-phenylbenzamide a promising candidate for the development of cancer therapeutics. However, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide. One of the areas of research is the development of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide-based cancer therapeutics. Another area of research is the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in combination with other drugs to enhance its efficacy. Furthermore, the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in other diseases such as inflammation and neurodegenerative diseases is an area of interest. Additionally, the development of more stable and soluble forms of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is a promising chemical compound that has shown potential in various fields of study. Its ability to inhibit CA IX and COX-2 makes it a promising candidate for the development of cancer therapeutics and anti-inflammatory drugs. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in lab experiments. The future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide are vast, and further research can lead to the development of novel therapeutic agents.
合成法
3-[(ethylamino)sulfonyl]-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with ethylamine and sodium sulfite. The final step involves the reaction with N-phenyl anthranilic acid to obtain 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in a pure form.
科学的研究の応用
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-(ethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-6-7-12(11-14)15(18)17-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSATVUEOWJEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)


![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)

